Potency vs. SB431542 and Galunisertib
In a cell-free kinase assay, ALK5-IN-30 demonstrates an inhibitory IC50 of <10 nM against ALK5 [1]. This potency surpasses that of the benchmark tool compound SB431542, which exhibits an IC50 of 94 nM in similar cell-free assays [2]. It also exceeds the potency of the Phase 2/3 clinical candidate Galunisertib (LY2157299), which has a reported IC50 of 56 nM against ALK5 .
| Evidence Dimension | Potency (IC50) |
|---|---|
| Target Compound Data | <10 nM |
| Comparator Or Baseline | SB431542: 94 nM; Galunisertib (LY2157299): 56 nM |
| Quantified Difference | At least ~9.4-fold more potent than SB431542 and >5.6-fold more potent than Galunisertib. |
| Conditions | Cell-free kinase assay |
Why This Matters
Higher potency can translate to lower required working concentrations, reducing the risk of off-target effects and solvent-related toxicities in cellular and in vivo experiments.
- [1] InvivoChem. ALK5-IN-30 (EX-07) Datasheet. 2025. View Source
- [2] Inman, G. J., et al. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Mol Pharmacol. 2002; 62(1):65-74. View Source
